molecular formula C11H17BFNO2 B1434187 (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid CAS No. 1704063-86-4

(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid

Cat. No.: B1434187
CAS No.: 1704063-86-4
M. Wt: 225.07 g/mol
InChI Key: DRUSMMUPEHUJBA-UHFFFAOYSA-N
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Description

(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylamino group and a fluorine atom

Mechanism of Action

Target of Action

The primary target of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the stability of boronic acids and their esters can be affected by the presence of water, as these compounds are only marginally stable in water . Furthermore, the Suzuki–Miyaura coupling reaction conditions, which are exceptionally mild and functional group tolerant, can also influence the action, efficacy, and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated phenylboronic acid, with diethylamine under basic conditions.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters or boranes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit proteasomes.

    Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the diethylamino and fluorine substituents, resulting in different reactivity and applications.

    (4-Fluorophenyl)boronic Acid: Similar structure but without the diethylamino group, leading to different chemical properties.

    (2-(Aminomethyl)-4-fluorophenyl)boronic Acid:

Uniqueness

(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, diethylamino group, and fluorine atom. This combination imparts distinct electronic properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

[2-(diethylaminomethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSMMUPEHUJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193236
Record name Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-86-4
Record name Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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